2-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline
Overview
Description
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(2-(ethoxymethyl)pyrrolidin-1-yl)aniline, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s biological effects.
Biochemical Analysis
Biochemical Properties
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to efficiently explore the pharmacophore space, contributing to its interaction with different biological targets . It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This interaction can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with these enzymes can influence their activity, leading to changes in metabolic processes and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it allows it to interact with specific biomolecules within the cell . The compound’s presence in different subcellular compartments can influence its overall biological effects .
Biological Activity
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is recognized for its ability to interact with various biological targets, influencing multiple biochemical pathways. Understanding its biological activity is crucial for developing effective pharmaceuticals.
Chemical Structure and Properties
The compound features a pyrrolidine ring and an ethoxymethyl substituent, which contribute to its unique pharmacological profile. The non-planarity of the pyrrolidine ring enhances its spatial orientation, allowing for effective binding to target biomolecules.
The biological activity of this compound primarily revolves around its interaction with enzymes and proteins. It can act as an agonist or antagonist, modulating the activity of specific molecular targets. The ethoxymethyl group enhances its binding affinity, which is critical for its pharmacological effects.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies indicate that similar pyrrolidine derivatives have shown potential antitumor effects against various cancer cell lines.
- Antiviral Properties : Research suggests that compounds with similar structures may possess antiviral activity against viruses such as Herpes simplex and Polio .
- Enzyme Modulation : The compound has been shown to influence enzyme activities, particularly those involved in metabolic pathways and signaling cascades.
Antitumor Activity
A study investigating the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications in the substituents significantly impacted their cytotoxicity against cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against P388 murine leukemia cells, indicating potent antitumor activity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | TBD |
Variolin A | 0.5 | P388 |
Meridianin E | 0.1 | Various Cancer Lines |
Antiviral Activity
In vitro studies have shown that related compounds exhibit significant antiviral effects. For example, a derivative with structural similarities inhibited H5N1 virus growth with minimal cytotoxicity, suggesting that this compound may also exhibit similar properties .
Compound | Virus Type | Inhibition (%) | Cytotoxicity (%) |
---|---|---|---|
This compound | TBD | TBD | TBD |
3-Cl-2-F Derivative | H5N1 | 91.2 | 79.3 |
Cellular Effects
The compound's interaction with cellular proteins can lead to changes in gene expression and metabolic processes. It has been noted to influence pathways related to cell proliferation and apoptosis, highlighting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
2-[2-(ethoxymethyl)pyrrolidin-1-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-10-11-6-5-9-15(11)13-8-4-3-7-12(13)14/h3-4,7-8,11H,2,5-6,9-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHEEXYKMFTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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